molecular formula C27H18N4OS B2733251 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE CAS No. 477534-47-7

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B2733251
CAS No.: 477534-47-7
M. Wt: 446.53
InChI Key: CQHFNNDYAHHVMU-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound that is colorless, solid and has a variety of uses, particularly in research and medicine . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .


Molecular Structure Analysis

The molecular structure of benzimidazoles and thiophenes has been extensively studied. Benzimidazoles have a bicyclic structure, consisting of the fusion of benzene and imidazole . Thiophenes have a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including acting as ligands in coordination chemistry and undergoing N-alkylation . Thiophenes can undergo electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and palladium-catalyzed C-H activation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Benzimidazoles are generally solid at room temperature, and have a high melting point . Thiophenes are typically colorless liquids with a pleasant odor, and are less dense than water .

Scientific Research Applications

Ethylene Polymerization and Copolymerization

A study by (Sun et al., 2010) explored the use of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides in ethylene polymerization and copolymerization. These complexes showed high catalytic activities for both processes, highlighting their potential application in polymer science.

Cytotoxic Activity in Cancer Research

Research by (Deady et al., 2000) demonstrated that benzimidazo[2,1-a]isoquinoline carboxamide derivatives exhibit cytotoxic properties. This study suggests the potential of these compounds in developing new cancer treatments.

Green Synthesis Methodology

A study by (Luo et al., 2017) developed an environmentally friendly method for synthesizing benzimidazoles, using Ru(ii) hydride complexes. This approach aligns with the growing trend towards sustainable and green chemistry practices.

Development of Soluble Polymides

Research by (Imai et al., 1984) involved the synthesis of soluble polyimides from a related compound, which showed high thermal stability. This has implications for the development of new materials in various industries.

Antipsychotic Agent Research

A study by (Norman et al., 1996) investigated heterocyclic analogues of carboxamides as potential antipsychotic agents. This research contributes to the ongoing search for more effective treatments for psychiatric disorders.

Antimicrobial Agents

Research by (Desai et al., 2011) focused on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and their evaluation as potential antimicrobial agents, highlighting the importance of these compounds in addressing bacterial and fungal infections.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. For example, some benzimidazole derivatives are known to interact with the protein tubulin in parasitic organisms, disrupting their microtubule dynamics .

Safety and Hazards

Like all chemicals, benzimidazoles and thiophenes should be handled with care. They should be stored in a cool, dry place and kept away from open flames and strong oxidizing agents .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N4OS/c32-27(20-16-24(25-13-6-14-33-25)29-21-10-2-1-9-19(20)21)28-18-8-5-7-17(15-18)26-30-22-11-3-4-12-23(22)31-26/h1-16H,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHFNNDYAHHVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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